molecular formula C12H15N3S B3081933 2-(1,4-Diazepan-1-yl)benzo[d]thiazole CAS No. 111628-37-6

2-(1,4-Diazepan-1-yl)benzo[d]thiazole

Cat. No.: B3081933
CAS No.: 111628-37-6
M. Wt: 233.33 g/mol
InChI Key: AZQILTAIMIMVRB-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole moiety linked to a diazepane ring.

Mechanism of Action

Target of Action

Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties . These compounds have shown significant activity against Mycobacterium tuberculosis (Mtb), suggesting that they may target enzymes or proteins essential for the survival of this bacterium .

Mode of Action

For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their interaction with the target Pantothenate synthetase of Mtb . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

Related compounds such as thiazoles have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds likely affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

The in silico admet prediction has been performed for related compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives .

Result of Action

Related compounds have shown significant antimycobacterial activity . For instance, certain benzo[d]imidazo[2,1-b]thiazole derivatives have displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Action Environment

It’s worth noting that the biological activity of related compounds can be influenced by various factors, including the presence of certain moieties at specific positions in the phenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]thiazole typically involves the reaction of benzothiazole derivatives with diazepane under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1,4-Diazepan-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)thiazole hydrochloride
  • Benzothiazole derivatives

Uniqueness

2-(1,4-Diazepan-1-yl)benzo[d]thiazole is unique due to its combined diazepane and benzothiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQILTAIMIMVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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